2-Ethenylnaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenylnaphthalen-1-ol is an organic compound with the molecular formula C12H10O It is a derivative of naphthalene, featuring an ethenyl group (vinyl group) and a hydroxyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethenylnaphthalen-1-ol can be synthesized through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 2-naphthaldehyde with vinylmagnesium bromide in the presence of a suitable solvent like diethyl ether can yield this compound . Another method involves the Heck reaction, where 2-naphthol is reacted with vinyl halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Heck reaction is often preferred due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride
Major Products Formed
Oxidation: 2-Ethenylnaphthalen-1-one
Reduction: 2-Ethylnaphthalen-1-ol
Substitution: 2-Ethenylnaphthalen-1-chloride
Wissenschaftliche Forschungsanwendungen
2-Ethenylnaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Ethenylnaphthalen-1-ol depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, while the ethenyl group can participate in addition reactions. The molecular targets and pathways involved vary based on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthol: Similar structure but lacks the ethenyl group.
2-Ethylnaphthalen-1-ol: Similar structure but has an ethyl group instead of an ethenyl group.
1-Naphthol: Hydroxyl group attached at a different position on the naphthalene ring
Uniqueness
2-Ethenylnaphthalen-1-ol is unique due to the presence of both a hydroxyl group and an ethenyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications .
Eigenschaften
116550-30-2 | |
Molekularformel |
C12H10O |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2-ethenylnaphthalen-1-ol |
InChI |
InChI=1S/C12H10O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h2-8,13H,1H2 |
InChI-Schlüssel |
QLJIOZSPRQUVIL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C2=CC=CC=C2C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.